molecular formula C13H26O2 B12669056 Butyl isononanoate CAS No. 97259-92-2

Butyl isononanoate

Cat. No.: B12669056
CAS No.: 97259-92-2
M. Wt: 214.34 g/mol
InChI Key: KDRCJAKUDFVQLB-UHFFFAOYSA-N
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Description

Butyl isononanoate is an ester compound with the molecular formula C13H26O2. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to formulations, making it a popular ingredient in skincare and haircare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isononanoate is typically synthesized through the esterification reaction between butanol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

C4H9OH+C9H19COOHC9H19COOC4H9+H2O\text{C}_4\text{H}_9\text{OH} + \text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{C}_9\text{H}_{19}\text{COO}\text{C}_4\text{H}_9 + \text{H}_2\text{O} C4​H9​OH+C9​H19​COOH→C9​H19​COOC4​H9​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The crude ester product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl isononanoate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butanol and isononanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products

    Hydrolysis: Butanol and isononanoic acid.

    Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Butyl isononanoate has a wide range of applications in scientific research and industry:

    Cosmetics and Personal Care: Used as an emollient in skincare and haircare products to provide a smooth, non-greasy feel.

    Pharmaceuticals: Acts as a solvent and carrier for active ingredients in topical formulations.

    Industrial Applications: Used as a plasticizer in the production of polymers and resins.

Mechanism of Action

The primary mechanism of action of butyl isononanoate in cosmetic formulations is its ability to form a thin, occlusive layer on the skin or hair surface. This layer helps to retain moisture and provides a smooth, silky feel. The compound interacts with the lipid components of the skin barrier, enhancing its emollient properties.

Comparison with Similar Compounds

Butyl isononanoate can be compared with other esters such as isononyl isononanoate and ethylhexyl isononanoate.

    Isononyl isononanoate: Similar emollient properties but with a slightly different molecular structure, leading to variations in texture and absorption.

    Ethylhexyl isononanoate: Known for its excellent spreadability and lightweight feel, making it suitable for use in sunscreens and other leave-on products.

Conclusion

This compound is a versatile ester compound with significant applications in the cosmetics, pharmaceutical, and industrial sectors. Its unique properties make it an essential ingredient in various formulations, providing benefits such as smooth texture, non-greasy feel, and enhanced moisture retention.

Properties

CAS No.

97259-92-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

butyl 7-methyloctanoate

InChI

InChI=1S/C13H26O2/c1-4-5-11-15-13(14)10-8-6-7-9-12(2)3/h12H,4-11H2,1-3H3

InChI Key

KDRCJAKUDFVQLB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

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